3-(Aminomethyl)-1-methyl-3-(propan-2-YL)pyrrolidin-2-one
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Overview
Description
3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities . This compound is characterized by the presence of an aminomethyl group, a methyl group, and an isopropyl group attached to a pyrrolidin-2-one ring.
Preparation Methods
The synthesis of 3-(aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor, such as a substituted pyrrolidine, with reagents that introduce the aminomethyl, methyl, and isopropyl groups under controlled conditions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the desired transformations . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and TBHP, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can lead to the formation of amines .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are explored for their potential as therapeutic agents due to their ability to interact with various biological targets . 3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one may be investigated for its potential as a drug candidate for treating diseases such as cancer, neurological disorders, and infectious diseases . Additionally, it can be used as a building block in the synthesis of more complex molecules for drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
3-(Aminomethyl)-1-methyl-3-(propan-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and other substituted pyrrolidines . These compounds share a common pyrrolidine scaffold but differ in the nature and position of their substituents. The uniqueness of this compound lies in its specific combination of aminomethyl, methyl, and isopropyl groups, which may confer distinct biological activities and chemical properties . Similar compounds include pyrrolidine-2,5-diones, pyrrolizines, and prolinol derivatives .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(aminomethyl)-1-methyl-3-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(6-10)4-5-11(3)8(9)12/h7H,4-6,10H2,1-3H3 |
InChI Key |
IQWIQCKAWIVDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCN(C1=O)C)CN |
Origin of Product |
United States |
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